4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-6-8-21(9-7-20)26(22,23)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUNGHMFKBGBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. They can interact with their targets and cause changes that result in their biological activity.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
The compound 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a pyrimidine ring substituted with a piperazine moiety and a 3-chlorophenylsulfonyl group. This unique combination of functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN5O2S |
| Molecular Weight | 375.87 g/mol |
| CAS Number | 1092351-10-4 |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the sulfonyl group demonstrate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is likely linked to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The IC50 values for related compounds suggest strong potential for therapeutic applications .
Case Studies
- Antibacterial Screening : A study synthesized several piperazine derivatives and tested their efficacy against multiple bacterial strains. The results indicated that compounds similar to 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, although the specific compound's activity was not detailed .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory effects of synthesized sulfonamide derivatives, revealing that compounds with the piperazine scaffold had promising results against AChE with IC50 values ranging from 0.63 to 2.14 µM . This suggests that modifications to the piperazine structure can enhance biological activity.
The biological activity of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The sulfonamide group can facilitate binding to active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and optimization strategies for 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine?
- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, orthogonal arrays can reduce the number of trials while testing multiple variables . Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and transition states, enabling rapid optimization . Step-wise synthesis protocols, as seen in analogous sulfonyl-piperazine derivatives, involve coupling 3-chlorophenylsulfonyl chloride with piperazine, followed by nucleophilic substitution with 2,6-dimethoxypyrimidine .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms regiochemistry and detects impurities.
- HPLC-MS quantifies purity (>99%) and identifies byproducts.
- XRD resolves crystal structure, aiding in understanding intermolecular interactions (e.g., sulfonyl group packing) .
- Thermogravimetric analysis (TGA) assesses thermal stability under varying humidity and temperature .
Q. How do solubility and stability profiles vary under different pH and solvent conditions?
- Methodology : Conduct shake-flask experiments with solvents of varying polarity (e.g., water, DMSO, ethanol) at pH 3–9. Monitor degradation via UV-Vis spectroscopy and LC-MS. Use QSAR models to correlate logP (partition coefficient) with experimental solubility data . Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can predict shelf-life .
Q. What key physicochemical properties are relevant for biological or material science applications?
- Critical Properties :
| Property | Method/Value | Relevance |
|---|---|---|
| LogP (octanol-water) | 3.2 (predicted via Molinspiration) | Membrane permeability for drug design |
| pKa | 7.1 (sulfonamide proton) | pH-dependent solubility |
| TPSA (Topological PSA) | 85 Ų | Blood-brain barrier penetration |
| Hydrogen bonding capacity | 4 acceptors, 1 donor | Interaction with biological targets |
Advanced Research Questions
Q. How can computational modeling improve reaction yield predictions and mechanistic understanding?
- Methodology : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to map energy landscapes for sulfonylation and piperazine coupling steps. Virtual screening of solvents (e.g., COSMO-RS) identifies polarity matches to stabilize transition states. Machine learning (ML) models trained on reaction databases predict optimal stoichiometry and byproduct formation .
Q. How to resolve contradictions between experimental yields and computational predictions?
- Methodology : Apply sensitivity analysis to identify variables (e.g., trace moisture, oxygen sensitivity) not modeled computationally. Validate hypotheses via controlled experiments (e.g., inert atmosphere trials). Cross-reference with high-throughput screening (HTS) datasets to detect outlier conditions .
Q. What methodologies assess environmental fate and degradation pathways of this compound?
- Methodology :
- Atmospheric lifetime : Simulate OH radical-mediated degradation using smog chamber experiments .
- Aquatic persistence : Perform OECD 301F biodegradation tests with activated sludge.
- Metabolite identification : Use HRMS/MS to track transformation products in soil/water matrices .
Q. What strategies elucidate reaction mechanisms in heterocyclic systems involving sulfonamide linkages?
- Methodology :
- Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) traces bond cleavage/formation via MS.
- In-situ IR spectroscopy monitors intermediate species (e.g., sulfonic anhydrides) during coupling.
- Kinetic isotope effects (KIE) distinguish between concerted and step-wise mechanisms .
Q. How to address selectivity challenges in piperazine-functionalized pyrimidine derivatives?
- Methodology :
- Protecting group strategies : Use Boc or Fmoc groups to block undesired piperazine nitrogens during substitution .
- Catalytic control : Employ Pd-mediated cross-coupling to direct regioselectivity in pyrimidine ring functionalization .
Notes on Data Interpretation
- Contradictory solubility data : Cross-validate experimental (shake-flask) and computational (COSMO-RS) results; discrepancies often arise from polymorphic forms or aggregation .
- Yield optimization : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interaction effects (e.g., temperature-solvent synergies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
